3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorofluorophenoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the chlorofluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products .
Scientific Research Applications
3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)acetic acid: Shares a similar chlorofluorophenoxy group but differs in its overall structure and functional groups.
3-(2-Chloro-4-fluorophenoxy)propanoic acid: Another compound with a similar chlorofluorophenoxy group but with a different backbone.
Uniqueness
Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10Cl2FN3O |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9ClFN3O.ClH/c1-15-5-8(13)10(14-15)16-9-3-2-6(12)4-7(9)11;/h2-5H,13H2,1H3;1H |
InChI Key |
IHIWQBTVNUIHGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)Cl)N.Cl |
Origin of Product |
United States |
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